![molecular formula C13H20N2O2 B017031 N-[2-(diethylamino)ethyl]-4-hydroxybenzamide CAS No. 106018-37-5](/img/structure/B17031.png)
N-[2-(diethylamino)ethyl]-4-hydroxybenzamide
Overview
Description
“N-[2-(diethylamino)ethyl]-4-hydroxybenzamide” is a chemical compound with the CAS Number: 106018-37-5 . It has a molecular weight of 236.31 . It is in the form of an oil .
Synthesis Analysis
The synthesis of a similar compound, the 4-amino-N-[2-(diethylamino)ethyl] benzamide (procainamide)-tetraphenylborate complex, was achieved by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature . This reaction was characterized as an ion-associate reaction .Molecular Structure Analysis
The molecular structure of this compound was characterized by several physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods indicated the formation of an ion-associate or ion-pair complex .Chemical Reactions Analysis
The formation of the ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions . The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets .Physical And Chemical Properties Analysis
The compound is stored at room temperature and has a physical form of oil . Its molecular weight is 236.31 .Scientific Research Applications
Synthesis of Complexes
The compound is used in the synthesis of ion-associate complexes. For instance, it has been used to synthesize a complex with tetraphenylborate . The complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature .
Antibacterial Activity
The synthesized complex of this compound has shown antibacterial activity. The results revealed that the complex has good activity against both Gram-positive bacteria (S. aureus ATCC 29,213 and B. subtilis ATCC 10400) and yeast, including Candida albicans ATCC 10231 .
Computational Studies
The compound and its complexes have been studied using computational methods. The ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach . These studies help in understanding the relationships between bioactive molecules and receptor interactions .
Spectroscopic Characterization
The compound and its complexes can be characterized using various spectroscopic methods. The complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry .
Polymer Science
The compound has been used in the study of self-organization processes in polymers . It behaves like a typical flexible chain polymer in good solvents .
Surface Modification
The compound has been used in the modification of surfaces. For instance, it has been used in the modification of the surface of pH-responsive Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) .
properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-15(4-2)10-9-14-13(17)11-5-7-12(16)8-6-11/h5-8,16H,3-4,9-10H2,1-2H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIPQARTTVUKGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276758 | |
Record name | Benzamide, N-[2-(diethylamino)ethyl]-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
106018-37-5 | |
Record name | Benzamide, N-[2-(diethylamino)ethyl]-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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